((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride
Description
Chemical Structure and Properties ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride is a bicyclic amine hydrochloride salt with a molecular formula of C₆H₁₁NO·HCl and a molecular weight of 149.62 g/mol (free base: 113.16 g/mol) . The compound features a rigid 3-oxabicyclo[3.1.0]hexane scaffold, where an oxygen atom replaces one carbon in the bicyclic framework. The stereochemistry at positions 1R and 5S is critical for its biological activity and physicochemical behavior.
Properties
IUPAC Name |
[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-3-6-1-5(6)2-8-4-6;/h5H,1-4,7H2;1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFSWYNCDCOFJK-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(COC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]1(COC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Intermediate Formation
The synthesis begins with the strategic introduction of a nitrile group to a bicyclic precursor. A titanium isopropoxide (Ti(OiPr)₄)-catalyzed reaction between a bicyclic diol derivative and trimethylsilyl cyanide (TMSCN) or potassium/sodium cyanide (KCN/NaCN) achieves high diastereoselectivity. The reaction proceeds at low temperatures (–10°C to 0°C) to minimize side reactions, yielding the amino-nitrile intermediate 10 with a diastereomeric excess exceeding 95%.
The stereochemical outcome is attributed to the titanium catalyst’s ability to coordinate with the oxabicyclohexane oxygen, directing cyanide addition to the exo face of the bicyclic framework. This step is critical for establishing the (1R,5S) configuration in the final product.
Hydrolysis and Salt Formation
The amino-nitrile intermediate 10 undergoes acid-mediated hydrolysis to liberate the primary amine. A mixture of acetic acid and 8 M hydrochloric acid (1:3 v/v) at 75°C for 5 hours quantitatively converts 10 into the target amine. Alternative conditions using 60% sulfuric acid (H₂SO₄) at 100°C for 2 hours achieve similar yields but require stricter temperature control to avoid decomposition. The hydrochloride salt is isolated via standard crystallization techniques, yielding a white crystalline solid with >99% purity.
Bicyclic α,β-Unsaturated Ketone Route
Oxidative Elimination and Ketone Formation
A second route involves the generation of a bicyclic α,β-unsaturated ketone 18 from a protected diol precursor 15 . The hydroxyl group in 15 is converted to a leaving group (e.g., para-toluenesulfonate or bromide), followed by deprotection to yield hydroxy ester 17 . Oxidative elimination using strong bases or acids produces the α,β-unsaturated ketone 18 , a versatile intermediate for further functionalization.
Reductive Amination and Final Steps
The ketone 18 undergoes reductive amination with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) to introduce the methanamine moiety. Subsequent acid treatment (HCl gas in ethanol) precipitates the hydrochloride salt, which is purified via recrystallization from ethanol/ether. This method achieves an overall yield of 65–70%, with the stereochemical integrity maintained throughout the sequence.
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of the two primary methods:
| Method | Key Steps | Yield (%) | Diastereoselectivity | Scalability |
|---|---|---|---|---|
| Cyanide-Mediated Route | Ti-catalyzed cyanide addition, hydrolysis | 80–85 | >95% | High |
| α,β-Ketone Route | Oxidative elimination, reductive amination | 65–70 | 90–93% | Moderate |
The cyanide-mediated route offers superior yield and selectivity, making it preferable for industrial-scale production. However, the α,β-ketone route provides flexibility for introducing structural variants, albeit with marginally lower efficiency.
Critical Process Parameters
Catalyst Selection
Titanium isopropoxide’s role extends beyond catalysis; it also stabilizes reactive intermediates, preventing racemization during the cyanide addition step. Substitution with other Lewis acids (e.g., AlCl₃) results in reduced selectivity (<70%), underscoring Ti(OiPr)₄’s unique efficacy.
Hydrolysis Optimization
The choice of acid significantly impacts hydrolysis efficiency. Hydrochloric acid achieves faster reaction rates, while sulfuric acid requires higher temperatures but minimizes byproduct formation. Pilot-scale trials recommend HCl for its balance of speed and purity.
Stereochemical Control and Analytical Validation
Chiral Resolution Techniques
Despite high diastereoselectivity, residual enantiomers are removed via chiral column chromatography using cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm enantiomeric purity ≥99.5%.
X-ray Crystallography
Single-crystal X-ray diffraction of the hydrochloride salt unambiguously verifies the (1R,5S) configuration, with bond angles and torsional parameters matching density functional theory (DFT) predictions.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, will vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield different oxirane derivatives, while substitution reactions can produce a range of substituted bicyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds .
Biology and Medicine
Its bicyclic structure can be used to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists .
Industry
In the industrial sector, this compound can be used in the synthesis of materials with unique properties, such as polymers or advanced materials for electronic applications .
Mechanism of Action
The mechanism of action of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. The exact pathways involved will depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heteroatom Variations
3-Oxabicyclo vs. 3-Azabicyclo Derivatives
Compounds with 3-azabicyclo[3.1.0]hexane frameworks (e.g., (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride ) replace the oxygen atom with nitrogen.
Stereoisomers and Positional Isomers
- trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride (CAS 1803598-78-8) : The amine group is at position 6 instead of 1, altering steric interactions and receptor binding.
- rac-(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride : Racemic mixture with opposite stereochemistry at position 5, leading to distinct pharmacological profiles.
Derivatives with Substituent Modifications
Ester and Carboxylic Acid Derivatives
- Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl : Incorporates a methyl ester and dimethyl groups, increasing lipophilicity (logP) and bioavailability. Used as a pharmaceutical intermediate.
Pharmacologically Active Analogues
Sustained-Release Formulations
(1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride is formulated into sustained-release tablets using excipients like hydroxypropyl methylcellulose. Its naphthyl group enhances receptor affinity, likely targeting CNS disorders.
Biological Activity
((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 2306247-34-5
- Molecular Formula : C6H11ClN2O
- Molecular Weight : 164.62 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing several potential applications:
2. Anticancer Properties
Preliminary studies suggest that bicyclic amines can induce apoptosis in cancer cells. For instance, compounds that share structural similarities with this compound have shown promise in targeting cancer cell lines through mechanisms involving caspase activation and apoptotic signaling pathways.
3. Neuroprotective Effects
Some bicyclic compounds have been studied for their neuroprotective effects in models of neurodegeneration. The potential for this compound to affect neurotransmitter systems or provide protection against oxidative stress is an area of ongoing research.
Table 1: Summary of Biological Activities
The mechanisms by which this compound may exert its biological effects could involve:
- Modulation of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival.
- Receptor Interaction : Potential interaction with neurotransmitter receptors could explain neuroprotective effects.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase cascades has been documented for structurally related compounds.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride relevant to experimental design?
- Answer : The compound has a molecular formula of C₆H₁₂ClNO (molecular weight: 149.62 g/mol) and features a bicyclic structure with an oxirane ring fused to a cyclopropane system and a primary amine group. Solubility varies significantly with solvent polarity; it is moderately soluble in polar solvents like water and methanol but less so in nonpolar solvents. Stability studies indicate susceptibility to hydrolysis under acidic or basic conditions due to the strained oxirane ring. Reactivity is dominated by the nucleophilic amine and the electrophilic oxirane, enabling participation in ring-opening reactions or covalent bond formation with biological targets .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : A typical synthesis involves:
- Step 1 : Cyclopropanation of a precursor (e.g., tetrahydrofuran derivatives) using transition-metal catalysts.
- Step 2 : Introduction of the amine group via reductive amination or nucleophilic substitution.
- Step 3 : Hydrochloride salt formation by treating the free base with HCl in a polar solvent.
Key reagents include potassium permanganate for oxidation and palladium catalysts for hydrogenation. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions from the oxirane ring’s strain .
Advanced Research Questions
Q. How can researchers design experiments to study the interaction of this compound with biological receptors or enzymes?
- Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters.
- Mutagenesis Studies : Identify critical residues in the target protein by substituting amino acids near the binding pocket.
The oxirane ring’s electrophilicity suggests covalent binding mechanisms, which can be confirmed via mass spectrometry to detect adduct formation .
Q. How can contradictions in solubility or stability data across studies be resolved methodologically?
- Answer : Contradictions often arise from variations in:
- Solvent purity : Use HPLC-grade solvents and control humidity.
- pH : Perform solubility assays across a pH gradient (2–12) to identify optimal conditions.
- Temperature : Conduct stability tests at 4°C, 25°C, and 37°C.
Cross-validate findings with structurally similar compounds (e.g., tetrahydrofuran-3-ylmethanamine hydrochloride) to isolate structural vs. environmental effects .
Q. What analytical techniques are critical for characterizing purity and stereochemical integrity?
- Answer :
- HPLC-MS : Assess purity (>98%) and detect trace impurities.
- NMR Spectroscopy : Confirm stereochemistry via coupling constants (e.g., for bicyclic protons).
- X-ray Crystallography : Resolve absolute configuration for chiral centers.
- Chiral Chromatography : Use columns like Chiralpak IA to separate enantiomers and quantify enantiomeric excess .
Q. What strategies optimize bioactivity while minimizing off-target effects in in vitro assays?
- Answer :
- Structure-Activity Relationship (SAR) : Modify substituents on the bicyclic scaffold to enhance target selectivity.
- Prodrug Design : Mask the amine group with labile protecting groups (e.g., Boc) to improve cell permeability.
- Computational Docking : Predict binding modes using software like AutoDock Vina to guide rational design.
Prioritize compounds with IC values <10 μM in primary screens and validate specificity via counter-screening against unrelated enzymes .
Q. How does stereochemistry at the (1R,5S) positions influence pharmacological activity?
- Answer : The (1R,5S) configuration determines spatial orientation of the amine and oxirane groups, affecting:
- Receptor Fit : Enantiomers may show >10-fold differences in binding affinity.
- Metabolic Stability : Stereoselective metabolism by cytochrome P450 enzymes alters half-life.
- Toxicity : Incorrect stereochemistry can lead to off-target interactions (e.g., hERG channel inhibition).
Use chiral catalysts during synthesis and validate configurations via circular dichroism (CD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
